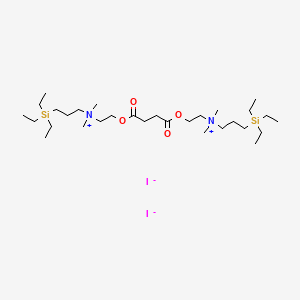
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide is a complex organic compound with a unique structure. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes multiple functional groups, making it a versatile molecule for different chemical reactions and applications.
準備方法
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves several steps. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving the appropriate precursors.
Functional Group Addition: Various functional groups are added to the core structure through substitution reactions.
Final Assembly: The final compound is assembled by combining the intermediate products under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
化学反応の分析
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide
- Other azonia-silaheptadecan derivatives
These compounds share similar core structures but differ in their functional groups and specific properties. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .
特性
CAS番号 |
95521-13-4 |
|---|---|
分子式 |
C30H66I2N2O4Si2 |
分子量 |
828.8 g/mol |
IUPAC名 |
2-[4-[2-[dimethyl(3-triethylsilylpropyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C30H66N2O4Si2.2HI/c1-11-37(12-2,13-3)27-17-21-31(7,8)23-25-35-29(33)19-20-30(34)36-26-24-32(9,10)22-18-28-38(14-4,15-5)16-6;;/h11-28H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
JRKWHBFFJXZSKM-UHFFFAOYSA-L |
正規SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](CC)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


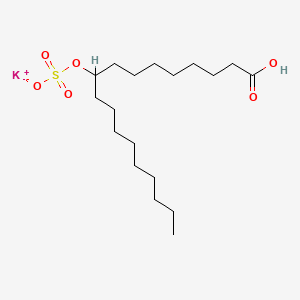
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
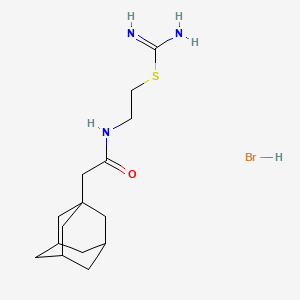


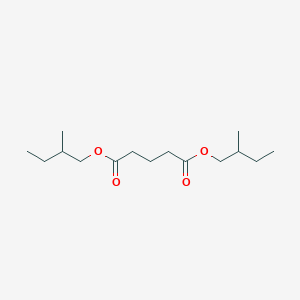
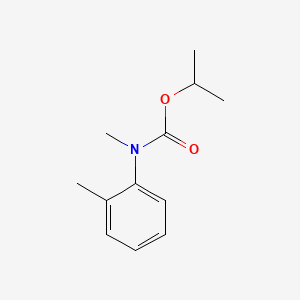
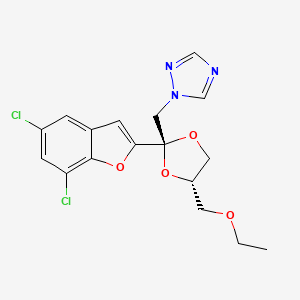
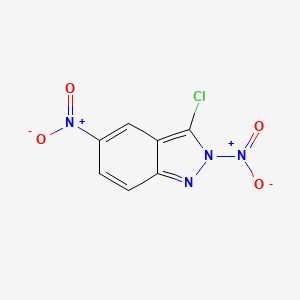
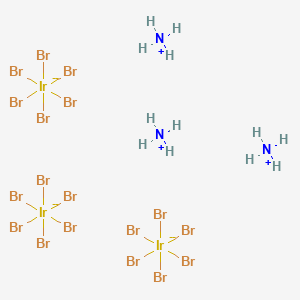
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
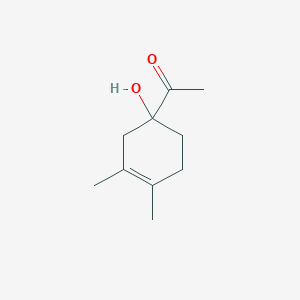
![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)
